![molecular formula C21H17FN4OS B2465866 N-benzyl-3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxamide CAS No. 1296272-81-5](/img/structure/B2465866.png)
N-benzyl-3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-benzyl-3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxamide” is a complex organic molecule that contains several functional groups, including a benzyl group, a fluorophenyl group, a thiazolyl group, and a pyrazole carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. Each of these groups would contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a fluorine atom could increase its stability and affect its reactivity .Scientific Research Applications
Synthesis and Antiproliferative Activities
A series of pyrazole-sulfonamide derivatives, related in structure to the compound , were synthesized and tested for their antiproliferative activities against cancer cell lines, including HeLa and C6. Some compounds demonstrated broad-spectrum antitumor activity, comparable to common anticancer drugs like 5-fluorouracil and cisplatin (Mert et al., 2014).
Heterocyclic Synthesis
Research on the synthesis of heterocyclic compounds, including those containing thiazole and pyrazole moieties, has been conducted to explore their potential in creating novel chemical entities. These efforts contribute to the development of compounds with possible therapeutic applications (Mohareb et al., 2004).
Antibacterial Agents
Novel analogs of pyrazole derivatives have been designed, synthesized, and tested for their antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. This research underscores the potential of these compounds in addressing bacterial infections, with some showing significant efficacy (Palkar et al., 2017).
Orexin Receptor Antagonism
The compound SB-649868, which shares a similar chemical backbone with the chemical of interest, has been investigated for its role as an orexin 1 and 2 receptor antagonist, offering insights into its metabolism and pharmacokinetic properties in humans. This research provides a foundation for developing new treatments for insomnia (Renzulli et al., 2011).
Mycobacterium Tuberculosis Inhibition
Studies on thiazole-aminopiperidine hybrid analogs have identified compounds with activity against Mycobacterium tuberculosis, suggesting a pathway for the development of new antituberculosis drugs. This research exemplifies the therapeutic potential of structurally related compounds in combating infectious diseases (Jeankumar et al., 2013).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-benzyl-5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4OS/c1-13-19(28-21(24-13)15-7-9-16(22)10-8-15)17-11-18(26-25-17)20(27)23-12-14-5-3-2-4-6-14/h2-10,17-18,25-26H,11-12H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLYYOZVNLMQFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3CC(NN3)C(=O)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2465785.png)
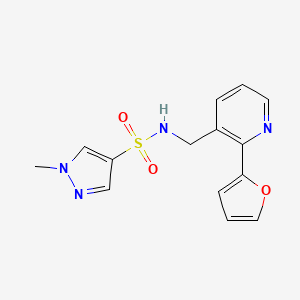
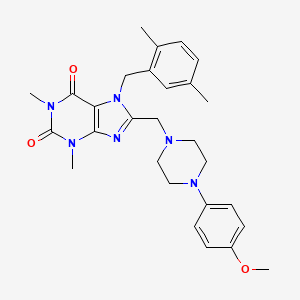
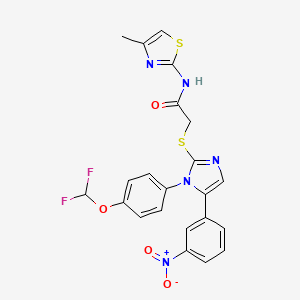

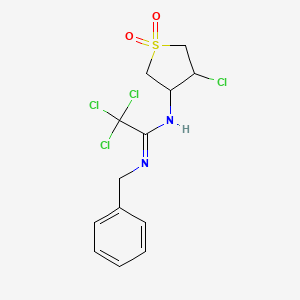
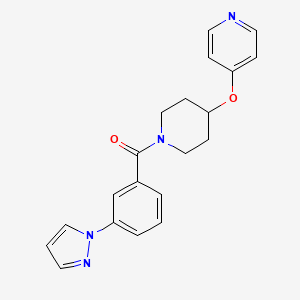

![1-[[2-(Trifluoromethoxy)phenyl]methyl]triazole](/img/structure/B2465802.png)
![N-(2-chloro-4-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)phenyl)acetamide](/img/structure/B2465803.png)
![2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2465804.png)
![Methyl 2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2465805.png)
![1-(Tert-butoxycarbonyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethylamine](/img/structure/B2465806.png)